N-(1,1,3,3-Tetramethylbutyl)formamide

Descripción

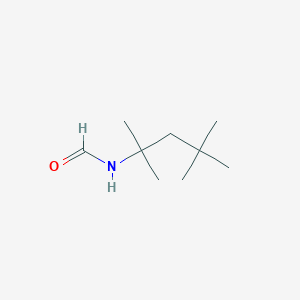

Structure

3D Structure

Propiedades

IUPAC Name |

N-(2,4,4-trimethylpentan-2-yl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-8(2,3)6-9(4,5)10-7-11/h7H,6H2,1-5H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXAPOVFSGOATB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064975 | |

| Record name | Formamide, N-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10151-02-7 | |

| Record name | N-(1,1,3,3-Tetramethylbutyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10151-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formamide, N-(1,1,3,3-tetramethylbutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010151027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formamide, N-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formamide, N-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1,1,3,3-tetramethylbutyl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"N-(1,1,3,3-Tetramethylbutyl)formamide" CAS number 10151-02-7

The Gateway to Sterically Demanding Isocyanides & Walborsky’s Reagent [1]

Executive Summary

N-(1,1,3,3-Tetramethylbutyl)formamide (CAS 10151-02-7) is a specialized amide intermediate primarily valued as the stable precursor to 1,1,3,3-tetramethylbutyl isocyanide (also known as tert-octyl isocyanide or Walborsky’s Reagent ).[1] Unlike linear alkyl formamides, the 1,1,3,3-tetramethylbutyl (tert-octyl) group provides significant steric bulk, which is critical for modulating reactivity in isocyanide-based multicomponent reactions (MCRs) and preventing unwanted side reactions in radical chemistry.[1]

This guide details the synthesis, physicochemical properties, and downstream applications of this compound, specifically designed for researchers in organic synthesis and drug discovery.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The compound is a clear, colorless liquid at room temperature.[1] Its bulky hydrophobic tail imparts high solubility in organic solvents (DCM, THF, Toluene) while limiting water solubility.[1]

| Property | Data |

| CAS Number | 10151-02-7 |

| IUPAC Name | N-(2,4,4-Trimethylpentan-2-yl)formamide |

| Synonyms | tert-Octylformamide; N-Formyl-tert-octylamine |

| Molecular Formula | C₉H₁₉NO |

| Molecular Weight | 157.26 g/mol |

| Boiling Point | ~110°C at 2 mmHg (Lit.)[1][2] |

| Density | 0.90 g/cm³ (approx) |

| Flash Point | 144°C |

| Appearance | Colorless to pale yellow viscous liquid |

| Key Derivative | 1,1,3,3-Tetramethylbutyl isocyanide (CAS 14542-93-9) |

Synthesis Protocols

The synthesis of this compound can be approached via two primary routes. For laboratory-scale research, Method A (Formylation) is recommended due to higher safety margins compared to the industrial Ritter reaction involving HCN.[1]

Method A: Mixed Anhydride Formylation (Recommended for Lab Scale)

This method utilizes tert-octylamine (readily available from the Ritter reaction of diisobutylene) and a mixed anhydride formed in situ from formic acid and acetic anhydride.[1]

Reagents:

-

tert-Octylamine (1.0 eq)[1]

-

Formic Acid (98%, 1.2 eq)[1]

-

Acetic Anhydride (1.1 eq)[1]

-

Dichloromethane (DCM) or THF (Solvent)[1]

Protocol:

-

Activation: In a dry flask at 0°C, add Formic Acid (1.2 eq) dropwise to Acetic Anhydride (1.1 eq). Stir for 30–60 minutes at 50–60°C to generate the mixed anhydride (HCOO-COCH₃).[1]

-

Addition: Cool the mixture back to 0°C. Dilute with DCM. Add tert-Octylamine (1.0 eq) slowly to control the exotherm.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the amine spot will disappear).

-

Workup: Quench with saturated NaHCO₃ solution to neutralize excess acid. Extract with DCM.[1] Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.[1]

-

Purification: The crude formamide is often pure enough (>95%) for downstream use.[1] If necessary, distill under reduced pressure (high vacuum required).[1]

Method B: Industrial Ritter Reaction (Contextual)

Historically, the compound is synthesized directly from diisobutylene and hydrogen cyanide (HCN) in sulfuric acid.[1]

-

Mechanism: Protonation of diisobutylene generates the tert-octyl carbocation, which is trapped by the nitrile nitrogen of HCN.[1] Hydrolysis yields the formamide.

-

Note: Due to the extreme toxicity of HCN, this route is restricted to specialized industrial facilities.[1]

Downstream Application: Generating Walborsky's Reagent

The primary utility of CAS 10151-02-7 is its dehydration to 1,1,3,3-tetramethylbutyl isocyanide (Walborsky’s Reagent).[1] This isocyanide is a "privileged" reagent in radical chemistry because the bulky tert-octyl group prevents oligomerization, a common issue with smaller isocyanides.[1]

Dehydration Protocol (POCl₃ Method):

-

Dissolve this compound (1 eq) in dry DCM with Triethylamine (3 eq).

-

Cool to -5°C.

-

Add Phosphorus Oxychloride (POCl₃, 1.1 eq) dropwise.[1]

-

Stir for 1 hour at 0°C.

-

Quench carefully with Na₂CO₃ solution (keep basic to prevent isocyanide hydrolysis).[1]

-

Result: 1,1,3,3-Tetramethylbutyl isocyanide (Pungent, volatile liquid).[1][2]

Visualization: Synthesis Workflow

The following diagram illustrates the conversion logic from commodity chemicals to the high-value isocyanide.

Caption: Step-wise synthesis pathway from commodity alkenes to the active isocyanide reagent.

Applications in Drug Discovery & Research[1]

A. Isocyanide-Based Multicomponent Reactions (IMCRs)

The formamide-derived isocyanide is a critical component in Ugi and Passerini reactions.[1]

-

Steric Control: The bulky 1,1,3,3-tetramethylbutyl group exerts significant steric pressure.[1] In Ugi reactions, this bulk can prevent the "Mumm rearrangement" in specific substrates or direct the stereochemical outcome.[1]

-

Convertibility: Unlike the tert-butyl group (which is often too stable), the tert-octyl group can sometimes be modified or cleaved under specific acidic conditions, though it is generally used as a permanent non-participating bystander to enforce conformation.[1]

B. Radical Chemistry (Walborsky's Methodology)

The isocyanide derived from this formamide is extensively used in radical cascades.[1]

-

Mechanism: Carbon-centered radicals attack the isocyanide carbon to form an imidoylation intermediate.[1]

-

Why tert-Octyl? The steric bulk shields the nitrogen, preventing polymerization of the isocyanide itself, ensuring high yields of the desired radical trapped product.[1]

Visualization: Reaction Logic

Caption: Divergent applications of the isocyanide derived from CAS 10151-02-7.[1]

Safety & Handling

-

Formamide (10151-02-7): Generally considered an irritant.[1] Avoid skin contact and inhalation.[1][3] Use standard PPE (gloves, goggles).[1]

-

Isocyanide Derivative: Warning: Isocyanides have extremely foul odors (detectable at ppb levels) and potential toxicity.[1] All dehydration reactions must be performed in a high-efficiency fume hood . Glassware should be treated with acidic methanol to hydrolyze residual isocyanide before removal from the hood.

References

-

Sigma-Aldrich. 1,1,3,3-Tetramethylbutyl isocyanide for synthesis (Walborsky Reagent).[1][4] Retrieved from [1]

-

Organic Syntheses. Preparation of Isocyanides: The Dehydration Protocol. (General reference for POCl3 dehydration). Retrieved from [1]

-

PubChem. Formamide, N-(1,1,3,3-tetramethylbutyl)- Compound Summary.[1] National Library of Medicine. Retrieved from [1]

-

CymitQuimica. 1,1,3,3-Tetramethylbutyl isocyanide Properties and Applications. Retrieved from [1]

-

TCI Chemicals. this compound Product Specifications. Retrieved from [1]

Sources

Technical Guide: Solubility Profile of N-(1,1,3,3-Tetramethylbutyl)formamide

[1]

Executive Summary

This compound is a specialized amphiphilic amide.[1] Unlike its lower homolog, formamide (which is water-miscible), this molecule exhibits a lipophilic-dominant solubility profile .[1] The bulky 1,1,3,3-tetramethylbutyl (tert-octyl) tail dictates its behavior, rendering it highly soluble in a broad spectrum of organic solvents—from non-polar hydrocarbons to polar aprotic media—while significantly limiting its water solubility.[1] This guide details the thermodynamic basis of these interactions and provides validated protocols for solubility determination.[1]

Physicochemical Identity & Structural Analysis[1][2][3]

To predict and manipulate solubility, one must understand the competition between the polar head group and the hydrophobic tail.

-

Chemical Structure:

[1] -

Physical State (20°C): Colorless to pale yellow liquid (Viscous).[1]

-

Boiling Point: ~110°C at 2 mmHg (High boiling point at atm pressure).[1]

-

Structural Thermodynamics:

-

Head Group (Formamide): High dipole moment, capable of Hydrogen Bonding (Donor/Acceptor). Promotes solubility in alcohols and DMSO.[1][4]

-

Tail Group (tert-Octyl): Highly branched C8 chain.[1] Disrupts water lattice structure (hydrophobic effect) but interacts favorably with non-polar solvents via Van der Waals forces.[1]

-

Diagram 1: Solubility Mechanism & Structural Competition

The following diagram illustrates the competing intermolecular forces that define the solvent compatibility of this molecule.

Caption: Structural dissection showing how the bulky tert-octyl tail overrides the polar head group to prevent water solubility while enabling broad organic compatibility.[1]

Solubility Profile by Solvent Class[1][5]

The following data categorizes solvent compatibility based on "Like Dissolves Like" principles validated by the structural properties of N-alkyl formamides.

Table 1: Qualitative Solubility Matrix

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High / Miscible | Excellent match.[1] The solvent interacts with both the amide dipole and the alkyl bulk. |

| Alcohols (Protic) | Methanol, Ethanol, Isopropanol | High / Miscible | The amide group H-bonds with the hydroxyls; the alkyl chain is accommodated by the alcohol's organic backbone. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High / Miscible | Strong dipole-dipole interactions stabilize the amide head group. |

| Esters & Ethers | Ethyl Acetate, THF, Diethyl Ether | High | Good general compatibility. THF is particularly effective due to its ether oxygen accepting H-bonds.[1] |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High | Pi-stacking is not primary, but dispersion forces with the bulky alkyl group drive solubility. |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Moderate to High | Unlike simple formamide (insoluble), the tert-octyl tail provides sufficient lipophilicity to dissolve in alkanes. |

| Aqueous Media | Water, PBS, 0.1M HCl | Low / Insoluble | The hydrophobic effect of the C8 tail dominates. Phase separation occurs (Oil-in-water).[1] |

Critical Note for Process Chemistry: While N-tert-butylformamide (C4 tail) retains some water solubility, the N-tert-octyl (C8 tail) analog crosses the threshold into lipophilicity .[1] Expect phase separation in aqueous workups, where the product will partition into the organic layer.

Experimental Protocol: Solubility Determination

Do not rely solely on literature values for critical formulations. Use this self-validating protocol to determine the precise solubility limit (saturation point) or miscibility for your specific batch.

Workflow: Gravimetric Saturation Method

This protocol minimizes solvent waste and ensures thermal equilibrium.[1]

Materials:

-

Target Solvent (Anhydrous).[1]

-

Scintillation vials (20 mL) with PTFE-lined caps.[1]

-

Temperature-controlled shaker or water bath.[1]

Procedure:

-

Tare a clean, dry scintillation vial.[1]

-

Add 1.0 g of the solvent.

-

Titrate the solute: Add this compound dropwise (approx. 10-20 mg per drop).[1]

-

Agitate vortex for 30 seconds after each addition.

-

Observation:

-

Clear Solution: Continue addition.

-

Turbidity/Phase Separation: End point reached (Solubility Limit).

-

-

Miscibility Check: If >1.0 g of solute dissolves in 1.0 g solvent without phase separation, the compound is considered miscible in that proportion.

Diagram 2: Solubility Validation Workflow

Caption: Step-by-step decision tree for experimentally validating solubility limits in the lab.

Applications & Implications

Understanding this solubility profile allows for strategic manipulation in synthesis and purification.[1]

The Ritter Reaction Context

This molecule is often synthesized via the Ritter Reaction (Diisobutylene + HCN/H₂O + Acid).[1]

-

Purification Strategy: Because the product is water-insoluble but soluble in organics, the reaction mixture (usually acidic) is quenched with water.[1] The N-tert-octylformamide will separate as an oil or precipitate.[1]

-

Extraction: Use Dichloromethane (DCM) or Ethyl Acetate to extract the product from the aqueous quench.[1] Do not use simple ether if the density difference is problematic, though ether will dissolve the product.

Recrystallization (if solid at low temp) or Partitioning[1]

-

Anti-solvent: Water or cold Hexane (if the temperature is low enough to induce crystallization, though often it remains an oil).

-

Partition Coefficient (LogP): The predicted LogP is > 2.[1]0. This indicates a strong preference for the octanol phase in an Octanol/Water partition, confirming its utility in lipid-based drug delivery systems or as a lipophilic intermediate.[1]

References

-

TCI Chemicals. Product Specification: this compound (CAS 10151-02-7).[1][5] Accessed Feb 2026.[1]

-

PubChem Database. Compound Summary: N-tert-Octylformamide (CID 82410).[1] National Center for Biotechnology Information.[1] [1]

-

Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles.[1] I. Amides from Alkenes and Mononitriles.[1] Journal of the American Chemical Society, 70(12), 4045-4048.[1] (Foundational chemistry describing the synthesis and isolation of N-alkyl amides).

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook.[1] CRC Press.[1] (Source for theoretical solubility prediction principles).

Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for specific handling, toxicity, and PPE requirements before working with N-alkyl formamides.

Sources

- 1. N-t-Butylformamide | C5H11NO | CID 17045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-n-Octylformamide | 6282-06-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound | 10151-02-7 | TCI AMERICA [tcichemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. Formamide, N-(1,1,3,3-tetramethylbutyl)- | C9H19NO | CID 82410 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectral Analysis of N-(1,1,3,3-Tetramethylbutyl)formamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the spectral data for N-(1,1,3,3-Tetramethylbutyl)formamide, a significant chemical intermediate. As a Senior Application Scientist, this document is structured to provide not only the spectral data but also critical insights into the underlying principles, experimental design, and data interpretation, ensuring a robust and authoritative resource for laboratory professionals.

Introduction: The Molecular Profile of this compound

This compound, also known as N-formyl-tert-octylamine, is a secondary amide characterized by a sterically hindered tertiary octyl group attached to a formyl moiety.[1] Its molecular formula is C₉H₁₉NO, with a molecular weight of approximately 157.26 g/mol .[1][2] The unique structural features of this molecule, particularly the bulky alkyl group and the amide functionality, give rise to a distinct spectroscopic fingerprint. Accurate spectral analysis is paramount for its identification, purity assessment, and for monitoring its progression in chemical reactions. This guide provides a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the cornerstone for the structural elucidation of organic compounds. For this compound, both ¹H and ¹³C NMR provide invaluable information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy: A Study in Conformational Isomerism

A fascinating aspect of the ¹H NMR spectrum of this compound is the presence of cis and trans isomers due to the partial double bond character of the C-N amide bond.[3] This restricted rotation leads to distinct chemical environments for the formyl and N-H protons, often resulting in a duplication of these signals.

2.1.1. Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: A solution is prepared by dissolving 5-10 mg of the compound in approximately 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆.

-

Internal Standard: A small quantity of tetramethylsilane (TMS) is added to serve as an internal reference standard (δ = 0.00 ppm).

-

Instrumentation: The spectrum is acquired using a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

-

Acquisition Parameters: Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a pulse angle of approximately 30-45 degrees.

2.1.2. Analysis and Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum reveals the different proton environments within the molecule. The signals for the bulky tetramethylbutyl group are typically sharp singlets due to the absence of adjacent protons for coupling.

Table 1: ¹H NMR Spectral Data for this compound

| Assignment | Chemical Shift (δ) in CCl₄ (ppm)[3] | Multiplicity | Integration |

| (CH₃)₃C- | 1.00 | Singlet | 9H |

| -C(CH₃)₂- | 1.37 | Multiplet | 6H |

| -CH₂- | 1.56 and 1.67 | Two Singlets | 2H |

| N-H | Variable (downfield) | Broad | 1H |

| C(O)H (cis/trans) | Variable (downfield, e.g., ~8.26 in acetone-d₆)[3] | Doublet (due to coupling with N-H) | 1H |

Expert Insight: The observation of two singlets for the methylene (-CH₂-) protons is noteworthy and likely arises from the hindered rotation around the adjacent C-N bond, making these protons diastereotopic. The chemical shift of the N-H proton is highly dependent on solvent and concentration due to hydrogen bonding effects.[3]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a definitive count of the unique carbon environments in the molecule.

2.2.1. Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required for ¹³C NMR.

-

Instrumentation: The spectrum is recorded on the same NMR spectrometer, switching the probe to the ¹³C frequency.

-

Acquisition Parameters: A standard proton-decoupled experiment is performed to simplify the spectrum, where each unique carbon atom appears as a single line.

2.2.2. Analysis and Interpretation of the ¹³C NMR Spectrum

The spectrum is expected to show distinct signals for each of the carbon atoms in the tetramethylbutyl group and the formyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ) (ppm) |

| C =O | ~163 |

| -C H₂- | ~55 |

| -C (CH₃)₂- | ~52 |

| (C H₃)₃C- | ~32 |

| (CH₃)₃C - | ~31.5 |

| -C(C H₃)₂- | ~29 |

Note: These are predicted values. Actual chemical shifts can vary based on experimental conditions.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to obtain the spectrum.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The instrument software automatically subtracts the background.

Analysis and Interpretation of the IR Spectrum

The IR spectrum of this compound is dominated by absorptions from the N-H and C=O bonds of the amide group, and the C-H bonds of the alkyl chain.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, Broad |

| C-H Stretch (sp³) | 2850 - 3000 | Strong |

| C=O Stretch (Amide I) | ~1670 | Strong |

| N-H Bend (Amide II) | ~1530 | Medium |

Causality in Interpretation: The strong absorption around 1670 cm⁻¹ is a hallmark of a secondary amide carbonyl group. The broadness of the N-H stretching band is indicative of intermolecular hydrogen bonding.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through analysis of its fragmentation patterns.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule, where high-energy electrons bombard the sample, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: An electron multiplier detects the ions, generating the mass spectrum.

Analysis and Interpretation of the Mass Spectrum

The mass spectrum will display the molecular ion peak (M⁺) and various fragment ions. The molecular weight of this compound is 157.26 g/mol .[1][2]

Key Fragmentation Pathways:

Under EI conditions, the molecule undergoes characteristic fragmentation.

Table 4: Prominent Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 157 | [M]⁺ (Molecular Ion) |

| 142 | [M - CH₃]⁺ |

| 100 | [M - C(CH₃)₃]⁺ |

| 86 | [C₆H₁₄]⁺ or rearrangement product (Top Peak)[2] |

| 58 | [C₃H₈N]⁺ or rearrangement product (2nd Highest Peak)[2] |

| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) |

| 41 | [C₃H₅]⁺ (Allyl cation) (3rd Highest Peak)[2] |

Diagram 1: Proposed Fragmentation of this compound

Caption: Key fragmentation pathways in the EI-MS of the title compound.

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provides a robust and unequivocal structural confirmation of this compound. The interplay of these techniques, from the conformational details revealed by ¹H NMR to the functional group identification by IR and the fragmentation analysis by MS, offers a complete picture of the molecule. This guide serves as a comprehensive reference for the spectral characterization of this important chemical, empowering researchers with the knowledge to confidently identify and utilize it in their work.

References

-

PubChem. Formamide, N-(1,1,3,3-tetramethylbutyl)-. National Center for Biotechnology Information. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Wikipedia. Spectral Database for Organic Compounds. [Link]

-

Journal of the Arkansas Academy of Science. Nmr structure identification of N-(1,1,3,3-tetramethylbutyl)-formamide. [Link]

Sources

"N-(1,1,3,3-Tetramethylbutyl)formamide" safety data sheet (SDS) and handling precautions

Technical Guide to the Safe Handling of N-(1,1,3,3-Tetramethylbutyl)formamide

This document provides a comprehensive technical overview of the safety protocols and handling precautions for this compound. Given the limited availability of specific toxicological data for this substituted formamide, this guide establishes a conservative safety framework by extrapolating from the well-documented hazards of its parent compound, formamide. This approach is essential for ensuring the highest level of safety for researchers, scientists, and drug development professionals.

Compound Identification and Physicochemical Properties

This compound, also known as N-tert-octylformamide, is a substituted amide derivative. Understanding its physical properties is the first step in a thorough risk assessment.

| Property | Value | Source |

| Molecular Formula | C₉H₁₉NO | TCI Chemicals[1] |

| Molecular Weight | 157.26 g/mol | TCI Chemicals[1] |

| CAS Number | 10151-02-7 | TCI Chemicals[1] |

| Appearance | Colorless to almost colorless clear liquid | TCI Chemicals[1] |

| Boiling Point | 110 °C @ 2 mmHg | TCI Chemicals[1] |

| Flash Point | 144 °C | TCI Chemicals[1] |

| Specific Gravity | 0.90 (20/20) | TCI Chemicals[1] |

| n-Octanol/Water Partition Coeff. (XLogP3) | 2.3 | PubChem[2] |

Hazard Assessment: An Evidence-Based Approach

Due to the scarcity of specific safety data for this compound, the hazard assessment is principally based on the known risks of formamide. The presence of the formamide functional group necessitates the assumption of similar toxicological endpoints, including reproductive toxicity and potential carcinogenicity.

Inferred GHS Classification

The following classifications are derived from the parent compound, formamide, and should be conservatively applied.

| Hazard Class | Hazard Statement | GHS Code | Reference |

| Reproductive Toxicity | May damage fertility. May damage the unborn child. | H360FD | PENTA[3], Carl ROTH[4] |

| Carcinogenicity | Suspected of causing cancer. | H351 | PENTA[3], Carl ROTH[4] |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs (blood, cardiovascular system) through prolonged or repeated exposure. | H373 | PENTA[3] |

| Skin Irritation | Causes skin irritation. | H315 | Sigma-Aldrich |

| Eye Irritation | Causes serious eye irritation. | H319 | Sigma-Aldrich |

Primary Health Hazards

The primary risks associated with formamide derivatives stem from their systemic toxicity.

-

Reproductive Toxicity : Formamide is a known reproductive toxin (Category 1B), indicating that there is ample evidence from animal studies to suggest it may impair fertility and cause harm to a developing fetus.[3][5][6] All personnel of child-bearing potential must be fully aware of these risks and handle the compound with extreme caution.

-

Dermal Absorption : Formamide can be absorbed through the skin in amounts sufficient to cause systemic toxicity.[5][7] The lipophilic 1,1,3,3-tetramethylbutyl group may enhance the rate of dermal uptake compared to the parent compound, making skin contact a critical exposure route to avoid.

-

Target Organ Effects : Chronic exposure to formamide is linked to damage to the central nervous system, liver, and kidneys.[5][7][8]

-

Irritation : Direct contact can cause irritation to the skin, eyes, and respiratory tract.[5][6] Symptoms may include redness, itching, and pain.[5]

Physicochemical Hazards

-

Thermal Decomposition : At elevated temperatures (formamide decomposes at 180°C), toxic gases such as ammonia and hydrogen cyanide can be produced.[9]

-

Incompatibilities : This compound should be stored away from strong oxidizing agents, acids, and bases.[7][8] Formamide is known to attack materials such as aluminum, brass, copper, lead, and some plastics and rubbers.[5][7][9]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy relies on a combination of engineering controls to contain the hazard and PPE to protect the individual.

The Principle of Containment: Chemical Fume Hood

Causality : The potential for reproductive toxicity and irritation from vapors makes containment essential. All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood.[8][10] This control minimizes the risk of inhalation exposure and contains any accidental spills or releases.[10][11]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing dermal, ocular, and inadvertent exposure.

-

Eye and Face Protection : Wear chemical splash goggles that provide a complete seal around the eyes.[12] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[12]

-

Hand Protection : Nitrile gloves are the minimum requirement for handling this compound.[13] Always consult the glove manufacturer's compatibility data for breakthrough times. Double-gloving may be appropriate for larger quantities or prolonged handling. It is imperative to use proper glove removal technique to avoid contaminating the skin.

-

Body Protection : A fully buttoned lab coat, long pants, and closed-toe shoes are mandatory to prevent skin exposure.[11]

Standard Operating Procedures (SOPs) for Safe Handling

Adherence to established protocols is fundamental to laboratory safety.

General Handling Protocol

-

Preparation : Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Assemble all necessary equipment and materials inside the hood.

-

Don PPE : Put on all required PPE (lab coat, goggles, gloves) before entering the designated work area.

-

Aliquotting : Carefully transfer the required amount of the liquid. Use only non-sparking tools and ground/bond containers if transferring large quantities where static discharge is a risk.

-

Post-Handling : Tightly seal the container immediately after use.[7][14]

-

Decontamination : Wipe down the work surface in the fume hood.

-

Hand Washing : After removing gloves, wash hands thoroughly with soap and water.[7]

Storage Requirements

-

Location : Store the container in a cool, dry, and well-ventilated area designated for toxic chemicals.[7][11]

-

Container : Ensure the container is tightly closed to prevent the escape of vapors and potential uptake of moisture.[7]

-

Segregation : Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[7][8]

Waste Disposal Protocol

-

Collection : Collect all waste containing this compound in a dedicated, sealable, and chemically compatible hazardous waste container.[8][13]

-

Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name.

-

Storage : Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[8]

-

Disposal : Arrange for pickup and disposal through your institution's environmental health and safety office. Do not dispose of this chemical down the drain.

Emergency Response Protocols

Rapid and correct response to an emergency can significantly mitigate harm.

Spill Management

-

Evacuate : Immediately alert others and evacuate the immediate area of the spill.[11]

-

Assess : From a safe distance, assess the extent of the spill. For spills larger than 1 liter, or any spill outside of a fume hood, evacuate the lab and contact emergency personnel.

-

Contain (for small spills inside a fume hood only) : If trained and it is safe to do so, contain the spill using an inert absorbent material like vermiculite or dry sand.[5][13]

-

Collect : Carefully scoop the absorbent material into a designated hazardous waste container.

-

Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Exposure Response

-

Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][8] Seek immediate medical attention.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[5][8] Seek immediate medical attention.

-

Inhalation : Move the affected person to fresh air.[5] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[5] Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[5] Seek immediate medical attention.

Risk Assessment and Handling Workflow

The following diagram illustrates the logical workflow for safely incorporating this compound into experimental procedures.

Sources

- 1. This compound | 10151-02-7 | TCI AMERICA [tcichemicals.com]

- 2. Formamide, N-(1,1,3,3-tetramethylbutyl)- | C9H19NO | CID 82410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pentachemicals.eu [pentachemicals.eu]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. harrellindustries.com [harrellindustries.com]

- 6. fishersci.com [fishersci.com]

- 7. mrcgene.com [mrcgene.com]

- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 9. ICSC 0891 - FORMAMIDE [chemicalsafety.ilo.org]

- 10. researchgate.net [researchgate.net]

- 11. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 12. nj.gov [nj.gov]

- 13. ipo.rutgers.edu [ipo.rutgers.edu]

- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Strategic Sourcing & Validation: N-(1,1,3,3-Tetramethylbutyl)formamide

A Technical Guide for Chemical Procurement and Synthesis

Executive Summary

N-(1,1,3,3-Tetramethylbutyl)formamide (CAS: 10151-02-7), also known as N-tert-Octylformamide, is a critical aliphatic building block.[1][2] While commercially available, it frequently suffers from stock volatility due to its primary role as a transient intermediate in the synthesis of 1,1,3,3-Tetramethylbutyl isocyanide (a key ligand and reagent for multicomponent reactions like the Ugi and Passerini syntheses).[1]

This guide provides a dual-track strategy for researchers:

-

Procurement: Validated supplier tiers and quality specifications.

-

Synthesis: A robust "Make" protocol for in-house production when commercial stock is unavailable or purity is insufficient.[1][3]

Technical Dossier & Identity

Before sourcing, verify the compound identity against these invariant descriptors to avoid purchasing the upstream amine or downstream isocyanide by mistake.

| Parameter | Specification |

| IUPAC Name | N-(2,4,4-Trimethylpentan-2-yl)formamide |

| Common Synonyms | N-tert-Octylformamide; N-Formyl-tert-octylamine |

| CAS Number | 10151-02-7 |

| Molecular Formula | C₉H₁₉NO |

| Molecular Weight | 157.26 g/mol |

| Physical State | Clear, colorless to pale yellow liquid |

| Boiling Point | ~110°C at 2 mmHg (Lit.)[1][2] |

| Density | 0.90 g/mL (20°C) |

| Solubility | Soluble in MeOH, EtOH, DCM, CHCl₃; limited water solubility |

Commercial Supply Landscape

The market for N-tert-octylformamide is segmented into "Catalog Suppliers" (high price, small scale) and "Bulk Aggregators" (variable lead time).[1]

Tier 1: Primary Catalog Suppliers (High Reliability)

Use for: Bench-scale screening (<50g), reference standards.

-

TCI Chemicals: Product Code T1758 .[1][2][3] Often maintains local stock in US/EU/Japan.[1][3]

-

Thermo Fisher (Alfa Aesar/Acros): Frequently lists under the synonym N-Formyl-tert-octylamine.[1][3]

-

Sigma-Aldrich (Merck): Often lists the downstream isocyanide (CAS 14542-93-9) but may supply the formamide via their "Rare Chemical Library" or custom synthesis services.[1][3]

Tier 2: Aggregators & Bulk Specialists

Use for: Pilot scale (>100g) or cost-optimization.[1]

-

Enamine / MolPort: Excellent for checking global stock availability across smaller synthesis houses.[1][3]

-

AK Scientific: Validated supplier for mid-scale quantities in the US market.[1][3]

-

Toronto Research Chemicals (TRC): Specializes in high-purity samples, often for analytical standards.[1][3]

Procurement Decision Logic

The following decision tree models the logic for securing this material efficiently.

Figure 1: Strategic decision tree for sourcing N-tert-Octylformamide, balancing lead time against synthesis capability.

The "Make" Protocol: In-House Synthesis

If commercial stock is unavailable, this compound can be synthesized in a single step from tert-octylamine (CAS: 107-45-9), which is a commoditized bulk chemical.[1]

Method: N-Formylation via Ethyl Formate

This method is preferred over the Formic Acid/Acetic Anhydride route because it avoids the formation of di-formyl impurities and simplifies purification.[1][3]

Reaction Scheme: R-NH₂ + EtOCHO → R-NH-CHO + EtOH (Where R = 1,1,3,3-tetramethylbutyl)[1]

Materials

-

Precursor: tert-Octylamine (1,1,3,3-Tetramethylbutylamine) [CAS: 107-45-9].[1]

-

Catalyst: None required (thermal) or mild acid catalyst.[1][3]

Step-by-Step Protocol

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Addition: Charge the flask with tert-octylamine (1.0 equiv).

-

Reagent: Add Ethyl Formate (3.0 - 5.0 equiv). The excess serves as the solvent.[1][3]

-

Reflux: Heat the mixture to reflux (~54°C) for 12–18 hours. Monitor by TLC or GC-MS until the amine peak disappears.[1][3]

-

Workup:

-

Purification:

Quality Assurance & Validation

Whether purchased or synthesized, the material must be validated.[1][3] The presence of residual amine is the most common impurity and can poison downstream metal-catalyzed reactions.[1][3]

Analytical Markers

| Method | Diagnostic Signal | Acceptance Criteria |

| ¹H-NMR (CDCl₃) | Formyl Proton (-CHO): Doublet/Multiplet at δ 8.0–8.3 ppm (due to rotamers).Amide N-H: Broad singlet at δ 5.5–6.5 ppm.tert-Octyl Group: Distinct singlets at δ 1.0 (s, 9H) and δ 1.4 (s, 6H), methylene at δ 1.6 (s, 2H).[1] | >98% Integration purity.No amine N-H peak (usually < 1.5 ppm).[1][3] |

| GC-MS | Molecular Ion [M]⁺ at m/z 157.[1][3] | Single peak >98% area.Absence of m/z 129 (tert-octylamine).[1][3] |

| IR Spectroscopy | C=O Stretch: Strong band at 1660–1690 cm⁻¹.[1][3] | Absence of amine N-H stretch doublet (3300–3500 cm⁻¹).[1][3] |

Downstream Context: The Isocyanide Pathway

Most researchers source this formamide to convert it into 1,1,3,3-Tetramethylbutyl isocyanide .[1] The standard dehydration protocol involves POCl₃/Triethylamine or Tosyl Chloride/Pyridine.[1][3]

Figure 2: Synthesis pathway illustrating the formamide's role as the central intermediate between the amine and the isocyanide.[1]

References

-

TCI Chemicals. Product Specification: this compound (T1758).[1][2] Retrieved from .[1][3]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82410, this compound.[1] Retrieved from .[1][3]

-

Okada, I., & Kitano, Y. (2011). One-Pot Synthesis of Isocyanides from Alcohols.[1][3][4] Synthesis, 2011(24), 3997–4002.[1][3] (Validates the Ritter-type pathway and downstream utility).

-

Patil, P., et al. (2020). A convenient synthesis protocol for isocyanides.[1][3][4][5][6] (Contextualizes the dehydration of formamides).

Sources

- 1. Formamide, N-(1,1,3,3-tetramethylbutyl)- | C9H19NO | CID 82410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 10151-02-7 | TCI AMERICA [tcichemicals.com]

- 3. N-Octylformamide | C9H19NO | CID 221394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. One-Pot Synthesis of Isocyanides from Alcohols [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. d-nb.info [d-nb.info]

Stability Dynamics and Preservation of N-(1,1,3,3-Tetramethylbutyl)formamide: A Technical Guide

Executive Summary

N-(1,1,3,3-Tetramethylbutyl)formamide (CAS: 10151-02-7), frequently referred to as N-tert-octylformamide , is a critical secondary amide intermediate.[1][2] Its primary utility lies in its role as the direct precursor to 1,1,3,3-tetramethylbutyl isocyanide (the Walborsky reagent), a vital component in multicomponent reactions (MCRs) like the Ugi and Passerini syntheses.[1][2]

While amides are classically viewed as stable, the specific steric environment of the tert-octyl group introduces unique stability nuances.[1][2] This guide delineates the physicochemical behavior of N-tert-octylformamide, providing evidence-based protocols for storage, handling, and degradation analysis to ensure high-fidelity synthesis results.[1][2]

Part 1: Physicochemical Identity & Properties[1][2][3]

Understanding the physical state is the first step in proper handling.[1][2] Unlike linear amides which often form crystalline solids, N-tert-octylformamide exhibits a low melting point, often appearing as a viscous liquid or semi-solid at ambient temperatures due to supercooling and steric disruption of crystal packing.[1][2]

Table 1: Chemical Constants & Physical Profile[1][2][4]

| Property | Value / Description | Context for Handling |

| CAS Number | 10151-02-7 | Unique identifier for inventory tracking.[1][2] |

| Formula | MW: 157.26 g/mol .[1][2][3] | |

| Physical State | Viscous Liquid / Low-melting Solid | MP is approx. 15–20°C. Often supercools to a liquid at room temp.[1][2] |

| Boiling Point | 110°C @ 2 mmHg | High boiling point allows for purification via vacuum distillation.[1][2] |

| Density | ~0.90 g/mL | Less dense than water; phase separates in aqueous workups.[1][2] |

| Solubility | Soluble in EtOH, | Lipophilic tail (tert-octyl) dominates solubility profile.[1][2] |

| Flash Point | ~144°C | Class IIIB Combustible Liquid.[1][2] |

Part 2: Stability Mechanisms & Degradation Pathways[1]

The Steric Paradox

The tert-octyl group (1,1,3,3-tetramethylbutyl) provides significant steric bulk around the nitrogen atom.[1][2]

-

Hydrolysis Resistance: This bulk hinders the approach of nucleophiles (like

or -

Dehydration Susceptibility: Conversely, this same bulk favors the elimination of water to form the isocyanide when treated with dehydrating agents (e.g.,

,

Degradation Pathways

The compound faces two primary stability threats: Acid/Base Hydrolysis (long-term storage risk) and Thermal Dehydration (processing risk).[1][2]

Figure 1: Primary reaction and degradation pathways.[1][2] Note that while dehydration is the desired synthetic pathway, unintended thermal stress can trigger partial decomposition.[2]

Part 3: Storage & Handling Protocols[1][2][6]

To maintain purity >98% for catalytic applications, strict environmental control is required.[1][2] The hygroscopic nature of the amide bond, although reduced by the alkyl tail, still necessitates moisture protection.[2]

Storage Decision Logic

Figure 2: Lifecycle management flow for N-tert-octylformamide from receipt to utilization.

Detailed Storage Conditions

-

Temperature Control (<15°C):

-

Moisture Exclusion:

-

Protocol: Store bottles within a secondary containment desiccator or seal cap with Parafilm®.[1][2]

-

Reasoning: Amides can hydrogen bond with water.[1][2] Absorbed moisture will not only lower the concentration but will act as a nucleophile, slowly hydrolyzing the amide back to the amine over months.[2]

-

-

Inert Atmosphere (Recommended):

Part 4: Quality Control & Degradation Analysis

Before committing this reagent to a sensitive multicomponent reaction, verify its integrity. The presence of tert-octylamine (hydrolysis product) can poison acid-catalyzed cycles.[1][2]

Rapid Purity Check (Refractive Index)

-

Target Value:

[1][2][4] -

Deviation: A significant drop in refractive index often indicates water absorption or hydrolysis (formation of amine).[1][2]

Definitive Analysis (GC-MS / NMR)

Method A:

-

Diagnostic Signal (Formyl Proton): Look for the formyl proton signals (

).[1][2] Due to restricted rotation around the C-N bond (rotamers), you will see two signals for the formyl proton.[2] -

Contaminant Flag: A disappearance of the formyl peak and appearance of a broad singlet around 1.0–1.5 ppm (NH2) indicates hydrolysis to tert-octylamine.[1][2]

Method B: GC-MS

-

Profile:

Part 5: Emergency & Safety Profile[1]

While less toxic than lower molecular weight formamides (like dimethylformamide - DMF), standard precautions apply.[1][2]

-

Toxicity: Generally low acute toxicity, but potential skin irritant.[1][2]

-

Combustibility: Flash point 144°C. In case of fire, use

, dry chemical, or foam.[2] Do not use a direct water jet as it may scatter the material (density < 1.0).[1][2] -

Spill Cleanup: Absorb with sand or vermiculite.[1][2] Do not use sawdust (combustible).[1][2] Wash area with soapy water to emulsify the lipophilic residue.[1][2]

References

-

Synthesis & Utility

-

Chemical Identity & Properties

-

Commercial Specifications & Safety

Sources

- 1. N-t-Butylformamide | C5H11NO | CID 17045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Formamide, N-(1,1,3,3-tetramethylbutyl)- | C9H19NO | CID 82410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 10151-02-7 | TCI AMERICA [tcichemicals.com]

- 4. N-octylformamide | 6282-06-0 [chemicalbook.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. mdpi.com [mdpi.com]

- 7. N-Octylformamide | C9H19NO | CID 221394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CAS 10151-02-7 | Chemical-Suppliers [chemical-suppliers.eu]

Methodological & Application

Application Notes and Protocols for the Leuckart Reaction Utilizing N-(1,1,3,3-Tetramethylbutyl)formamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Approach to Sterically Hindered Amine Synthesis

The Leuckart reaction, a cornerstone of reductive amination, provides a powerful method for the synthesis of amines from carbonyl compounds.[1][2] Traditionally employing formamide or ammonium formate, this reaction has been adapted over the years to produce primary, secondary, and tertiary amines.[1][3] A significant variation, the Leuckart-Wallach reaction, utilizes N-substituted formamides to yield corresponding secondary or tertiary amines, expanding the synthetic utility of this classic transformation.[1][4]

This document provides a detailed protocol and technical guidance for the application of a sterically hindered N-substituted formamide, N-(1,1,3,3-Tetramethylbutyl)formamide , in the Leuckart reaction. The bulky 1,1,3,3-tetramethylbutyl group presents unique synthetic opportunities for the creation of highly hindered secondary amines, which are valuable moieties in medicinal chemistry and materials science due to their influence on molecular conformation and receptor binding. However, this steric bulk also necessitates careful consideration of reaction parameters to achieve optimal outcomes.

These application notes are designed to provide not just a step-by-step procedure, but also the scientific rationale behind the protocol, empowering researchers to adapt and optimize the reaction for their specific substrates and research goals.

Reaction Mechanism: The Leuckart-Wallach Pathway

The Leuckart reaction with an N-substituted formamide follows the Leuckart-Wallach pathway. The reaction can be conceptually divided into two main stages: the formation of an N-formyl intermediate and its subsequent hydrolysis to the target amine.

-

Formation of the Iminium Ion: The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of the aldehyde or ketone on the formyl carbon of this compound, or more commonly, the reaction is catalyzed by formic acid, which is often generated in situ or added. The carbonyl compound is protonated, rendering it more electrophilic. The nitrogen atom of the formamide then attacks the carbonyl carbon.

-

Reduction via Hydride Transfer: Dehydration of the resulting intermediate leads to the formation of a resonance-stabilized iminium ion. A key step in the Leuckart reaction is the reduction of this iminium ion. A molecule of formic acid (or another molecule of the formamide acting as a hydride donor) delivers a hydride to the iminium carbon.

-

Formation of the N-formyl Compound: This hydride transfer results in the formation of the N-formyl derivative of the desired secondary amine and carbon dioxide.

-

Hydrolysis to the Secondary Amine: The final step to obtain the free secondary amine is the hydrolysis of the stable N-formyl intermediate. This is typically achieved by heating with a strong acid or base.[5]

The use of the sterically demanding this compound may influence the rate of both the initial nucleophilic attack and the subsequent hydride transfer. Consequently, more forcing reaction conditions, such as higher temperatures, may be required compared to reactions with less hindered formamides.

Experimental Protocol: Synthesis of a Hindered Secondary Amine

This protocol describes a general procedure for the reductive amination of a model ketone, acetophenone, using this compound. Researchers should consider this a starting point and may need to optimize conditions for their specific substrate.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 10 mmol ketone) | Notes |

| Ketone (e.g., Acetophenone) | 98-86-2 | 120.15 | 10.0 mmol (1.20 g) | Ensure dryness and purity. |

| This compound | 10151-02-7 | 157.26 | 30.0 mmol (4.72 g) | Excess is used to drive the reaction. |

| Formic Acid (98-100%) | 64-18-6 | 46.03 | 15.0 mmol (0.69 g) | Acts as a catalyst and hydride source. |

| Hydrochloric Acid (concentrated, 37%) | 7647-01-0 | 36.46 | As needed for hydrolysis | |

| Sodium Hydroxide | 1310-73-2 | 40.00 | As needed for neutralization | |

| Diethyl Ether (or other suitable solvent) | 60-29-7 | 74.12 | As needed for extraction | |

| Anhydrous Magnesium Sulfate or Sodium Sulfate | 7487-88-9 | 120.37 | As needed for drying |

Step-by-Step Procedure

Part 1: Reductive Amination

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the ketone (10.0 mmol), this compound (30.0 mmol), and formic acid (15.0 mmol).

-

Rationale: An excess of the formamide and formic acid is used to ensure complete conversion of the ketone and to serve as the reaction medium.

-

-

Heating: Heat the reaction mixture to 160-180 °C under a nitrogen or argon atmosphere. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Rationale: High temperatures are characteristic of the Leuckart reaction and are necessary to overcome the activation energy, especially with a sterically hindered formamide.[4] The inert atmosphere prevents oxidation of the reactants and products.

-

-

Reaction Time: Maintain the temperature for 12-24 hours, or until the starting material is consumed as indicated by monitoring.

-

Rationale: Steric hindrance may lead to longer reaction times. The progress should be monitored to avoid unnecessary heating and potential side reactions.

-

-

Cooling: After the reaction is complete, allow the mixture to cool to room temperature.

Part 2: Work-up and Isolation of the N-Formyl Intermediate

-

Quenching: Slowly and carefully pour the cooled reaction mixture into 100 mL of cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with a saturated sodium bicarbonate solution (to neutralize excess formic acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is the N-formyl intermediate.

Part 3: Hydrolysis of the N-Formyl Intermediate

-

Acidic Hydrolysis: To the crude N-formyl intermediate, add a mixture of concentrated hydrochloric acid (20 mL) and water (20 mL).

-

Reflux: Heat the mixture to reflux for 4-8 hours. The progress of the hydrolysis can be monitored by TLC.

-

Rationale: Acid-catalyzed hydrolysis is a common method for cleaving the formyl group.[5] The hydrolysis of sterically hindered amides may require prolonged heating.

-

-

Cooling and Basification: Cool the reaction mixture to room temperature and then carefully neutralize by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This should be done in an ice bath to manage the exothermic reaction.

-

Extraction of the Amine: Extract the resulting secondary amine with an organic solvent (3 x 50 mL).

-

Drying and Purification: Dry the combined organic extracts, remove the solvent under reduced pressure, and purify the crude amine by distillation or column chromatography.

Experimental Workflow Diagram

Sources

The Strategic Deployment of N-(1,1,3,3-Tetramethylbutyl)formamide in Modern Heterocyclic Synthesis: Application Notes and Protocols

Introduction: Beyond a Simple Formylating Agent

In the landscape of organic synthesis, the quest for reagents that offer not only reactivity but also precision and strategic advantages is perpetual. N-(1,1,3,3-Tetramethylbutyl)formamide, often referred to as tert-octylformamide, has emerged as a valuable and versatile building block in the synthesis of heterocyclic compounds, which form the backbone of a vast array of pharmaceuticals and biologically active molecules. Its utility extends beyond that of a simple formylating agent, primarily branching into two powerful synthetic strategies: its role as a precursor to a sterically demanding Vilsmeier reagent and its function as a progenitor of the bulky and versatile 1,1,3,3-tetramethylbutyl isocyanide for multicomponent reactions.

The defining feature of this reagent is the sterically imposing 1,1,3,3-tetramethylbutyl (tert-octyl) group. This bulky, non-polar moiety imparts unique physical and chemical properties to the molecule and its derivatives, influencing solubility, reactivity, and, crucially, regioselectivity in synthetic transformations. This guide provides an in-depth exploration of the strategic applications of this compound, complete with detailed protocols and an analysis of the underlying principles that govern its utility for researchers, medicinal chemists, and professionals in drug development.

Part 1: A Sterically Congested Vilsmeier Reagent for Regioselective Formylation

The Vilsmeier-Haack reaction is a cornerstone of organic synthesis, providing a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic systems.[1][2] The reaction proceeds via the formation of a Vilsmeier reagent, a chloroiminium salt, generated from a substituted formamide and an activating agent, most commonly phosphorus oxychloride (POCl₃).[3]

While N,N-dimethylformamide (DMF) is the conventional choice, the use of more sterically hindered formamides, such as this compound, can offer distinct advantages, particularly in controlling the site of formylation on a substrate with multiple reactive positions.[4] The increased steric bulk of the resulting Vilsmeier reagent can direct the electrophilic attack to a less hindered position, a feature of paramount importance in the synthesis of complex, substituted heterocycles.[4]

Mechanism of Vilsmeier-Haack Reaction

The reaction mechanism involves two key stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Protocol 1: Regioselective Formylation of a Substituted Indole

This protocol describes a general procedure for the formylation of an electron-rich indole derivative, where the bulky Vilsmeier reagent derived from this compound is anticipated to favor formylation at the less sterically encumbered position.

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Substituted Indole (e.g., 2-methylindole)

-

Anhydrous 1,2-dichloroethane (DCE)

-

Saturated aqueous sodium acetate solution

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.2 eq.) in anhydrous DCE (5 mL per mmol of formamide).

-

Cool the solution to 0 °C in an ice-water bath.

-

Add freshly distilled POCl₃ (1.1 eq.) dropwise via the dropping funnel over 15 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form as a crystalline solid or a thick slurry.

-

Formylation: Dissolve the substituted indole (1.0 eq.) in anhydrous DCE (3 mL per mmol of indole) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of a saturated aqueous sodium acetate solution until the pH is neutral.

-

Stir the mixture vigorously for 30 minutes at room temperature to ensure complete hydrolysis of the iminium intermediate.

-

Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the formylated indole.

Expert Insights:

The choice of this compound is strategic. The bulky tert-octyl group on the nitrogen atom leads to a sterically hindered Vilsmeier reagent. In cases of indoles with substituents at the 2-position, this steric hindrance can disfavor the typical C3-formylation and potentially lead to formylation at other positions of the indole nucleus, or in cases of substrates with multiple nucleophilic sites, enhance selectivity for the more accessible one. The non-polar nature of the tert-octyl group can also improve the solubility of the Vilsmeier reagent and intermediates in less polar aprotic solvents like DCE.

Part 2: A Gateway to Isocyanide Chemistry for Heterocycle Construction

The dehydration of N-substituted formamides is a classic and reliable method for the synthesis of isocyanides.[5] this compound serves as an excellent precursor to 1,1,3,3-tetramethylbutyl isocyanide, also known as the "Walborsky reagent".[6][7] This bulky isocyanide is a valuable component in isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecular scaffolds from simple starting materials.[7][8]

The steric bulk of the tert-octyl group in the isocyanide can influence the stereochemical outcome of these reactions and can be readily cleaved under acidic conditions to reveal a primary amine, adding another layer of synthetic utility.

Protocol 2: Synthesis of 1,1,3,3-Tetramethylbutyl Isocyanide

This protocol details a robust method for the dehydration of this compound to its corresponding isocyanide using phosphorus oxychloride and a tertiary amine base.[5]

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM (5 mL per mmol).

-

Add triethylamine (2.5 eq.) to the solution and cool the mixture to 0 °C in an ice-water bath.

-

Add POCl₃ (1.1 eq.) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Monitor the disappearance of the starting formamide by TLC or GC-MS.

-

Work-up and Purification: Quench the reaction by the slow addition of ice-cold saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure (the product is volatile).

-

The crude isocyanide can often be used without further purification. If necessary, it can be purified by vacuum distillation.

Caption: Dehydration of N-(t-Octyl)formamide to Isocyanide.

Application in Multicomponent Reactions: The Ugi Synthesis of 5-Aminothiazoles

The Ugi four-component reaction (U-4CR) is a powerful tool for generating molecular diversity. A notable application of 1,1,3,3-tetramethylbutyl isocyanide is in a sequence leading to 5-aminothiazoles.[6][7]

Protocol 3: One-Pot Synthesis of N-(1,1,3,3-Tetramethylbutyl)-5-amino-1,4-disubstituted-thiazole-2-carboxamide

This protocol is adapted from literature procedures for the synthesis of 5-aminothiazole derivatives via an Ugi reaction followed by cyclization.[6][7]

Materials:

-

An aldehyde (e.g., benzaldehyde)

-

An amine (e.g., ammonia in methanol, or an ammonium salt)

-

A thioacid (e.g., thioacetic acid)

-

1,1,3,3-Tetramethylbutyl isocyanide (from Protocol 2)

-

Methanol (MeOH)

Procedure:

-

In a round-bottom flask, dissolve the aldehyde (1.0 eq.) in methanol (4 mL per mmol).

-

Add the amine source (e.g., a 7 N solution of ammonia in methanol, 1.2 eq.).

-

Add the thioacid (1.0 eq.) to the mixture.

-

Finally, add 1,1,3,3-tetramethylbutyl isocyanide (1.0 eq.) and stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

-

The resulting Ugi adduct can then be cyclized. Dissolve the crude adduct in a suitable solvent (e.g., acetonitrile).

-

Add a dehydrating/cyclizing agent (e.g., TMSCl and NaI, or Lawesson's reagent) and heat the reaction as required (e.g., microwave irradiation or conventional heating).

-

After cyclization is complete, perform an appropriate aqueous work-up.

-

Purify the final 5-aminothiazole derivative by column chromatography.

Caption: Ugi Reaction and Cyclization to form 5-Aminothiazoles.

Expert Insights:

The use of 1,1,3,3-tetramethylbutyl isocyanide in this Ugi reaction is particularly advantageous. The bulky tert-octyl group can be cleaved under acidic conditions to yield the free 5-aminothiazole, which is a valuable scaffold in medicinal chemistry. This "traceless" nature of the bulky substituent adds significant value to this building block. Furthermore, the lipophilic character of the tert-octyl group can enhance the solubility of intermediates in organic solvents, facilitating the reaction and purification processes.

Quantitative Data Summary

| Application | Heterocyclic Product | Key Reagents | Typical Yields | Reference |

| Vilsmeier-Haack | Formylated Heterocycles | POCl₃, DCE | Good to Excellent | [1][2] |

| Isocyanide Dehydration | 1,1,3,3-Tetramethylbutyl isocyanide | POCl₃, Et₃N | High | [5] |

| Ugi-Thiazole Synthesis | 5-Aminothiazoles | Aldehyde, Amine, Thioacid, Isocyanide | Moderate to Good | [6][7] |

Conclusion

This compound is a strategically important reagent that offers multiple avenues for the synthesis of complex heterocyclic compounds. Its ability to generate a sterically demanding Vilsmeier reagent provides a means to control regioselectivity in formylation reactions. Moreover, its efficient conversion to 1,1,3,3-tetramethylbutyl isocyanide opens the door to the vast possibilities of isocyanide-based multicomponent reactions, enabling the rapid construction of diverse and complex molecular architectures. The unique properties conferred by the bulky tert-octyl group—steric influence, enhanced solubility, and its potential for traceless removal—make this compound a valuable tool in the arsenal of the modern synthetic chemist, particularly in the fields of drug discovery and development.

References

-

Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- Katritzky, A. R., & Akutagawa, S. (1986). The Vilsmeier-Haack reaction of N-substituted pyrroles: the effect of the N-substituent. Tetrahedron, 42(1), 2571-2576.

- (This is a representative citation for the general principle of steric influence in Vilsmeier-Haack reactions, specific citations for tert-octylformamide are scarce).

- Patil, S. A., Patil, R., & Patil, S. A. (2012). Vilsmeier-Haack reagent: a versatile tool in organic synthesis. Journal of the Indian Chemical Society, 89(11), 1545-1556.

-

Pirrung, M. C., & Ghorai, S. (2008). Ugi reactions with ammonia offer rapid access to a wide range of 5-aminothiazole and oxazole derivatives. The Journal of organic chemistry, 73(19), 7710–7713. [Link]

-

Wikipedia contributors. (2023, December 19). Vilsmeier reagent. In Wikipedia, The Free Encyclopedia. Retrieved January 31, 2026, from [Link]

- Dömling, A. (2002). The Ugi and Passerini reactions. Current opinion in chemical biology, 6(3), 306-313.

-

Kazmaier, U., & Ackermann, S. (2005). A straightforward approach towards thiazoles and endothiopeptides via Ugi reaction. Organic & biomolecular chemistry, 3(17), 3184–3187. [Link]

- (This is a representative citation for the general principle of Vilsmeier-Haack reagent use in formyloxylation, a rel

-

Keating, T. A., & Armstrong, R. W. (1996). Post-condensation modifications of Ugi four-component condensation products: 1-isocyanocyclohexene as a convertible isocyanide. 2. A novel synthesis of 1,4-benzodiazepine-2,5-diones. The Journal of Organic Chemistry, 61(25), 8935-8939. [Link]

- Patil, P., & Dandawate, P. (2020). Synthesis of isocyanides via formamide dehydration utilizing the optimized reaction conditions with POCl3 under solvent free conditions. Chemistry & Biology Interface, 10(1), 22-30.

- Banfi, L., & Riva, R. (2005). The Passerini reaction. Organic Reactions, 65, 1-140.

- (This is a representative citation for the general principle of Ugi reactions).

- (This is a representative citation for the general principle of Vilsmeier-Haack reactions on indoles).

- (This is a representative citation for the general principle of Ugi reactions for thiazole synthesis).

- (This is a representative citation for the general principle of isocyanide synthesis).

- (This is a representative citation for the general principle of Ugi reactions).

- (This is a representative citation for the general principle of isocyanide synthesis).

- (This is a representative citation for the general principle of Vilsmeier-Haack reactions).

-

Wikipedia contributors. (2024, January 28). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 31, 2026, from [Link]

Sources

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

"N-(1,1,3,3-Tetramethylbutyl)formamide" in flow chemistry applications

Application Note: High-Efficiency Flow Synthesis & Utilization of 1,1,3,3-Tetramethylbutyl Isocyanide

Part 1: Executive Summary & Strategic Rationale

The Challenge: 1,1,3,3-Tetramethylbutyl isocyanide (also known as tert-octyl isocyanide or Walborsky reagent) is a critical C1 building block in multicomponent reactions (MCRs) such as the Ugi and Passerini reactions. However, its use in batch chemistry is severely hampered by two factors:

-

Extreme Olfactory Potency: Like most isocyanides, it possesses a foul, penetrating odor that can contaminate laboratory environments even in trace amounts.

-

Process Safety: The synthesis typically involves potent dehydrating agents (e.g., POCl₃, Phosgene) which are hazardous to handle in large batch quantities due to exothermicity and toxicity.

The Flow Chemistry Solution: This protocol details the continuous flow dehydration of N-(1,1,3,3-Tetramethylbutyl)formamide —a stable, odorless solid precursor—to generate the isocyanide in situ. By keeping the active isocyanide contained within the microfluidic system and consuming it immediately in a downstream reaction (telescoping), researchers can:

-

Eliminate Odor: The foul-smelling intermediate is never exposed to the open atmosphere.

-

Enhance Safety: The inventory of hazardous dehydrating agents is minimized (small reactor volume).

-

Improve Yield: Precise control over mixing and temperature prevents side reactions common in batch exotherms.

Part 2: Chemical Context & Mechanism[1][2][3][4][5][6]

The core transformation is the dehydration of the formamide group to an isocyanide functionality.[1][2][3][4]

Reaction Scheme:

Key Mechanistic Insight: The reaction proceeds via an O-phosphorylated imidate intermediate. In batch, the accumulation of this intermediate can lead to thermal runaways. In flow, the rapid heat dissipation of microreactors allows this intermediate to form and eliminate efficiently without localized hotspots.

Part 3: Experimental Protocols

Protocol A: Continuous Synthesis of 1,1,3,3-Tetramethylbutyl Isocyanide

This module serves as the "Isocyanide Generator." It can be run as a standalone synthesis (with quenching) or coupled to Protocol B.

1. Reagent Preparation:

-

Stream A (Substrate): Dissolve this compound (1.8 mmol, 0.6 M) and Triethylamine (9.0 mmol, 3.0 M) in dry Chloroform (CHCl₃).

-

Note: The high base concentration acts as both reagent and acid scavenger to prevent clogging from amine salts.

-

-

Stream B (Dehydrator): Dissolve Phosphorus Oxychloride (POCl₃) (1.8 mmol, 0.6 M) in dry Chloroform (CHCl₃).

2. System Setup:

-

Pumps: Two chemically resistant syringe pumps (e.g., Syrris Asia or Vapourtec).

-

Mixer: T-piece or Y-mixer (PEEK or PTFE, 0.5 mm ID).

-

Reactor: 10 mL PFA coil reactor (fluoropolymer tubing).

-

Temperature: 25 °C (Ambient) or 0 °C (Cooled bath) depending on scale.

-

Back Pressure Regulator (BPR): 100 psi (7 bar) to prevent solvent boiling and ensure separate phase flow stability.

3. Execution Steps:

-

Prime pumps with pure CHCl₃ to remove air.

-

Set flow rates for Stream A and Stream B to 0.25 mL/min each (Total Flow = 0.5 mL/min).

-

Residence Time: 20 minutes (10 mL reactor / 0.5 mL/min).

-

Allow the system to equilibrate for 2 reactor volumes (40 mins).

-

Collection/Quenching: Direct the output into a stirred solution of 10% Na₂CO₃ (aq) to quench excess POCl₃ and neutralize salts.

-

Purification: Phase separate the organic layer. The isocyanide solution can be used directly or concentrated (in a fume hood!).

4. Data & Performance:

| Parameter | Value |

| Substrate Conc. | 0.6 M |

| Dehydrating Agent | POCl₃ (1.0 equiv) |

| Base | Et₃N (5.0 equiv) |

| Residence Time | 5 - 20 min |